5-Lipoxygenase (5-LO) Inhibitory Potency: A Comparison with the Clinical Candidate Setileuton (MK-0633)
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid demonstrates moderate inhibitory activity against 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. In a cell-free assay using the S100 fraction from human polymorphonuclear leukocytes (PMNs), the compound exhibits an IC50 of 100 nM [1]. In a whole-cell assay using human PMNs stimulated with A23187 and arachidonic acid, the IC50 is 160 nM [2]. In contrast, setileuton (MK-0633), a 5-LO inhibitor that advanced to clinical development, displays a significantly higher potency with an IC50 of 7 nM in a human 5-LO enzyme assay and 31 nM in a human whole blood (HWB) assay [3]. This quantifies a >14-fold difference in enzymatic potency, positioning 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid as a useful tool compound for biochemical studies where ultra-high potency is not the primary requirement.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 100 nM (cell-free S100 fraction); IC50 = 160 nM (cellular PMN assay) |
| Comparator Or Baseline | Setileuton (MK-0633): IC50 = 7 nM (H5-LO enzyme assay); IC50 = 31 nM (HWB assay) |
| Quantified Difference | Target compound is ~14-fold less potent in enzymatic assays compared to setileuton |
| Conditions | Target: Human PMN S100 fraction and A23187/AA-stimulated human PMNs. Comparator: Human 5-LO enzyme and human whole blood assays. |
Why This Matters
This compound provides a chemically distinct, moderate-potency 5-LO inhibitor scaffold for mechanistic studies or assay development, offering an alternative to high-potency clinical candidates that may exhibit different selectivity profiles or off-target effects.
- [1] BindingDB. BDBM50365632. IC50 = 100 nM for inhibition of 5-lipoxygenase in S100 cell free fraction of human PMNs. View Source
- [2] BindingDB. BDBM50365632. IC50 = 160 nM for inhibition of 5-lipoxygenase in human PMNs assessed as reduction in A23187 and AA-stimulated 5-LO product formation. View Source
- [3] Ducharme, Y., et al. ACS Med. Chem. Lett. 2010, 1, 4, 170–174. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor. View Source
